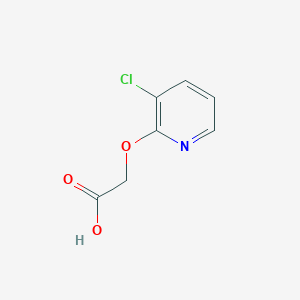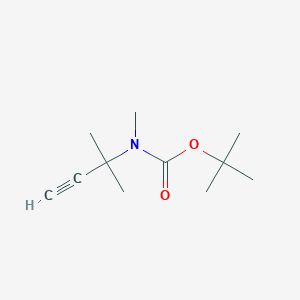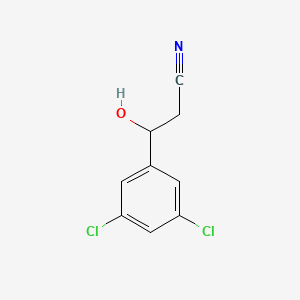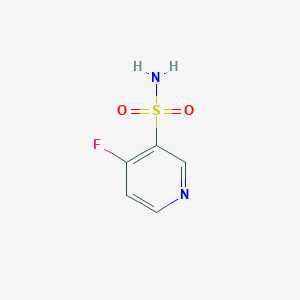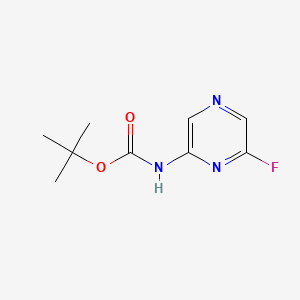
tert-Butyl (6-fluoropyrazin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-fluoropyrazin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
The synthesis of tert-butyl (6-fluoropyrazin-2-yl)carbamate typically involves the reaction of 6-fluoropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tert-Butyl (6-fluoropyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-fluoropyrazin-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamate metabolism.
Wirkmechanismus
The mechanism of action of tert-butyl (6-fluoropyrazin-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic transformations. The carbamate group can be selectively removed under mild acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (6-fluoropyrazin-2-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the fluoropyrazine moiety.
tert-Butyl (6-chloropyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and applications.
Benzyl carbamate: Another protecting group for amines, but with different removal conditions and stability.
The uniqueness of this compound lies in the presence of the fluoropyrazine moiety, which can impart specific electronic and steric properties, making it suitable for particular synthetic applications.
Eigenschaften
Molekularformel |
C9H12FN3O2 |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
tert-butyl N-(6-fluoropyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
MBHYTKBXSIHLQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
